molecular formula C9H20O2Si B3053365 Ethyl 2-methyl-2-(trimethylsilyl)propanoate CAS No. 5337-20-2

Ethyl 2-methyl-2-(trimethylsilyl)propanoate

Cat. No.: B3053365
CAS No.: 5337-20-2
M. Wt: 188.34 g/mol
InChI Key: AUPACPGMNAVSCF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(trimethylsilyl)propanoate ( 5337-20-2) is a specialized organosilicon compound with the molecular formula C9H20O2Si and a molecular weight of 188.34 g/mol. This ester serves as a valuable synthetic building block in research applications, particularly in organic synthesis and method development. Its structure, which incorporates both a trimethylsilyl group and an ethyl ester, makes it a useful precursor for constructing complex molecules or for studies involving sterically hindered carboxylic acid derivatives. Key physical properties include a density of 0.87 g/cm³ and a boiling point of 183°C at 760 mmHg . The compound has a flash point of 54.2°C, which is an important safety consideration for laboratory handling and storage . This product is intended for chemical synthesis and research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

ethyl 2-methyl-2-trimethylsilylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-7-11-8(10)9(2,3)12(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPACPGMNAVSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277025
Record name ethyl 2-methyl-2-(trimethylsilyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-20-2
Record name NSC421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-methyl-2-(trimethylsilyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(trimethylsilyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-2-(trimethylsilyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(trimethylsilyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-(trimethylsilyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(trimethylsilyl)propanoate involves its ability to undergo hydrolysis, reduction, and substitution reactions. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for controlled modification of the molecule. The ester functionality can be hydrolyzed to release the corresponding acid and alcohol, which can participate in further chemical transformations .

Comparison with Similar Compounds

Substituent Variations: Silicon vs. Germanium

Ethyl 2-methyl-2-(4-((trimethylgermyl)carbonyl)phenoxy)propanoate () replaces silicon with germanium. While both elements belong to Group 14, germanium’s larger atomic radius increases bond lengths and reduces thermal stability compared to silicon analogues. For example, the germanium compound’s ¹³C NMR carbonyl resonance appears at δ 235.94 ppm, reflecting enhanced electron-withdrawing effects from the Ge–C bond . This substitution is explored in materials science for heavy-atom effects in photoluminescent compounds.

Thiophene and Trifluoromethyl Substituents

Ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate (CAS: 950604-90-7, ) introduces a trifluoromethyl-thiophenyl group. The electron-withdrawing CF₃ group and aromatic thiophene ring enhance electrophilicity, making this compound a precursor for bioactive hydrazides (e.g., 4b, a human 11β-HSD1 inhibitor). Its ¹H-NMR spectrum shows distinct aromatic proton shifts (δ 7.04–7.55 ppm) and a molecular ion peak at m/z 253 [M+H]⁺ , contrasting with the silicon analogue’s simpler NMR profile .

Coumarin-Triazole Hybrids

Ethyl 2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate () merges coumarin and triazole moieties with the ester. The coumarin unit provides UV absorption and fluorescence, while the triazole enhances hydrogen-bonding capacity. This hybrid structure is explored for antimicrobial activity, contrasting with the silicon-based compound’s non-biological applications .

Table 1. Structural and Physical Comparisons

Compound Name Molecular Formula Substituent Key Application NMR Shift (¹H/¹³C) Reference
Ethyl 2-methyl-2-(trimethylsilyl)propanoate C₉H₂₀O₂Si Trimethylsilyl Organometallic synthesis Not reported
Ethyl 2-methyl-2-(trimethylgermyl)propanoate C₁₃H₂₀O₃Ge Trimethylgermyl Photoluminescent materials ¹³C: 235.94 (C=O)
Ethyl 2-methyl-2-(thiophenyl-CF₃)propanoate C₁₀H₁₃F₃O₂S CF₃-thiophene Enzyme inhibition ¹H: 7.04–7.55 (aromatic)
Ethyl 2-methyl-2-(pyridinyl)propanoate C₁₅H₁₇NO₂ Pyridinyl Catalytic C–H activation Not reported

Research Findings and Trends

  • Steric and Electronic Effects : The trimethylsilyl group in the target compound provides superior steric shielding compared to smaller substituents (e.g., methyl or ethyl), reducing undesired side reactions in catalysis .
  • Hydrophobicity : Silicon- and germanium-based esters exhibit higher logP values than polar analogues (e.g., pyridinyl or hydroxyl-containing esters), enhancing their use in hydrophobic matrices .
  • Biological Relevance : While the target compound lacks direct bioactivity, its trifluoromethyl-thiophenyl and coumarin-triazole analogues show promise in drug discovery .

Biological Activity

Ethyl 2-methyl-2-(trimethylsilyl)propanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves esterification reactions where trimethylsilyl groups are introduced to enhance the compound's stability and bioactivity. A common method for synthesizing such esters is through the use of reagents like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which facilitates the formation of stable silyl esters without requiring external catalysts .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been identified as potent HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival . The interaction with heat shock proteins (HSP90 and TRAP1) has also been suggested as a potential pathway for its anticancer effects.
  • Induction of Apoptosis : Some derivatives induce mitochondrial apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS), leading to cell death .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeIC50: 0.12 - 0.81 mg/mL on HCT-116
AntimicrobialEfficacy against Gram-positive bacteria
Apoptosis InductionMitochondrial dysfunction in A549 cells

Table 2: Synthesis Conditions

Reaction ComponentConditionsYield (%)
2-(Trimethylsilyl)ethyl AcidsReflux in anhydrous toluene81
TrichloroacetimidateRoom temperature reaction97

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various derivatives related to this compound on HCT-116 cells. The highest activity was observed in compounds with specific structural modifications that enhanced their interaction with cellular targets involved in cancer progression .
  • Antimicrobial Efficacy : Research on propolis extracts has indicated that compounds with similar ester functionalities exhibit significant antimicrobial properties against a range of pathogens, suggesting a broader application for silylated esters in antimicrobial therapies .

Q & A

Q. What are common synthetic routes for Ethyl 2-methyl-2-(trimethylsilyl)propanoate?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling has been employed for analogous silyl-containing esters, using aryl boronic esters and alkyl halides under inert conditions (e.g., Na₂CO₃ in DMF at 80°C) . Trimethylsilyl groups are often introduced via azide intermediates under anhydrous conditions, followed by reduction or functionalization .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm silyl group integration and ester functionality.
  • LC-MS : For purity assessment and molecular weight confirmation.
  • Elemental analysis : To validate C, H, N, and Si content.
  • FT-IR : To identify ester carbonyl (~1740 cm⁻¹) and Si-CH₃ stretches (~1250 cm⁻¹) .

Q. What are the recommended storage conditions?

Store under inert gas (Ar/N₂) at 2–8°C in airtight containers. Avoid moisture due to the hydrolytic sensitivity of the trimethylsilyl group. Compatibility with glass and PTFE liners is preferred over reactive metals .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-coupling involving this compound?

Yield optimization requires:

  • Catalyst selection : PdCl₂(dppf)CH₂Cl₂ shows higher efficiency for bulky substrates compared to Pd(PPh₃)₄ .
  • Solvent choice : DMF enhances solubility but may require post-reaction citric acid workup to remove residual Pd .
  • Temperature control : Microwave-assisted heating (120°C, 30 min) improves coupling efficiency for sterically hindered systems .

Q. How does the trimethylsilyl group influence hydrolytic stability compared to non-silylated analogs?

The trimethylsilyl group significantly reduces hydrolytic stability under acidic or basic conditions. For example, hydrolysis of the ester in THF/H₂O with t-BuOK (2M, reflux, 24h) yields the corresponding carboxylic acid, whereas non-silylated analogs require harsher conditions (e.g., concentrated HCl) .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

  • Impurity profiles : Residual Pd or unreacted boronic esters can skew yields. Purification via silica gel chromatography (0–30% EtOAc/hexanes gradient) is critical .
  • Moisture sensitivity : Trace water degrades the silyl group, necessitating rigorous anhydrous protocols .

Methodological Challenges

Q. How are competing side reactions (e.g., desilylation) minimized during synthesis?

  • Low-temperature azide coupling : Conduct reactions at –20°C to prevent premature desilylation .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) as a more stable alternative if trimethylsilyl proves too labile .

Q. What analytical techniques differentiate between silylated and non-silylated byproducts?

  • GC-MS : Detects volatile desilylated fragments (e.g., trimethylsilanol).
  • ¹H NMR : Absence of the Si-CH₃ singlet (~0.1 ppm) indicates desilylation .

Applications in Drug Development

Q. How is this compound utilized in medicinal chemistry?

It serves as a key intermediate in PPAR (peroxisome proliferator-activated receptor) modulator synthesis. For instance, hydrolysis of the ester to the carboxylic acid yields ligands with anti-inflammatory and metabolic activity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Cost of Pd catalysts : Substitute with heterogeneous catalysts (e.g., Pd/C) for easier recovery.
  • Safety : Trimethylsilyl azide intermediates are explosive; use flow chemistry for controlled small-batch reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methyl-2-(trimethylsilyl)propanoate
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Ethyl 2-methyl-2-(trimethylsilyl)propanoate

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